mGlu2 PAM Potency: Target Compound vs. High-Throughput Screening Benzamide Library Baseline
In a high-throughput screening campaign for mGlu2 positive allosteric modulators, benzamide derivatives bearing a cyclopropylpyridinylmethyl group were profiled for their ability to potentiate glutamate-induced calcium mobilization in CHO-K1 cells expressing human mGlu2. The target compound, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide, exhibited an EC50 of approximately 120 nM in this assay format [1]. By comparison, the unsubstituted benzamide analog (lacking the 3-trifluoromethoxy group) showed an EC50 of >10,000 nM under identical conditions, while the 3-methoxy analog displayed an EC50 of 890 nM [1].
| Evidence Dimension | Positive allosteric modulation of human mGlu2 receptor (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 120 nM (CHO-K1 cells, glutamate-induced calcium flux assay) |
| Comparator Or Baseline | Unsubstituted benzamide analog: EC50 > 10,000 nM; 3-methoxy analog: EC50 = 890 nM |
| Quantified Difference | Target compound is >83-fold more potent than the unsubstituted analog and 7.4-fold more potent than the 3-methoxy analog. |
| Conditions | CHO-K1 cells stably expressing recombinant human mGlu2; potentiation of EC20 glutamate-induced intracellular calcium mobilization; FLIPR assay platform. |
Why This Matters
The >80-fold potency gain conferred by the 3-trifluoromethoxy substituent demonstrates that this specific substitution is critical for achieving sub-micromolar mGlu2 PAM activity, making the target compound a superior tool compound for probing mGlu2 allosteric pharmacology compared to simpler benzamide analogs.
- [1] Positive allosteric modulators of mGluR2. WO2013160839A1, 2013. View Source
